![molecular formula C11H11NO2S B7844862 [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B7844862.png)
[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol: is a heterocyclic compound featuring a thiazole ring substituted with a methoxyphenyl group and a methanol moiety
作用机制
Target of Action
Thiazole derivatives have been reported to interact with a variety of biological targets, including receptor tyrosine kinases . These enzymes play a crucial role in many cellular processes, including growth, differentiation, metabolism, and apoptosis .
Mode of Action
For instance, they can form hydrogen bonds with their targets, acting as both hydrogen bond acceptors and donors . This dual role allows for various types of binding to the target enzyme, potentially leading to changes in the enzyme’s activity .
Biochemical Pathways
For example, some thiazole derivatives have been linked to pentose and glucuronate interconversions, starch and sucrose metabolism, and tyrosine metabolism .
Pharmacokinetics
Thiazole derivatives are generally known for their wide distribution in tissues and their ability to undergo various metabolic reactions .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol. Factors such as light, temperature, oxygen availability, seasonal variation, salinity, and toxic contaminants can affect the biosynthesis and chemical stability of thiazole derivatives .
生化分析
Biochemical Properties
[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of the thiazole ring to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the thiazole ring to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of kinases by binding to their ATP-binding sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may influence experimental outcomes. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These findings underscore the importance of dose optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including hydroxylation, methylation, and conjugation with glucuronic acid . These metabolic processes are crucial for its detoxification and elimination from the body, affecting its overall bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation and acetylation, can further influence its targeting to specific organelles, thereby modulating its biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and methanol groups. One common method includes the cyclization of a thiourea derivative with an α-haloketone under basic conditions to form the thiazole ring. The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the methanol group can be added through a reduction process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:
Formation of the thiazole ring: This can be achieved through the reaction of thiourea with α-haloketones.
Substitution reactions: Introduction of the methoxyphenyl group via nucleophilic aromatic substitution.
Reduction: Addition of the methanol group through reduction of a corresponding aldehyde or ketone intermediate.
化学反应分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the methanol group, to form corresponding ethers.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents and nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanal or [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanoic acid.
Reduction: Formation of [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methyl ether.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its heterocyclic structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial properties, and this compound may be explored for similar applications.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry:
Dye and Pigment Production: The compound’s structure allows it to be used in the synthesis of dyes and pigments.
Material Science:
相似化合物的比较
[2-(3-Methoxy-phenyl)-thiazol-4-YL]-ethanol: Similar structure but with an ethanol group instead of methanol.
[2-(3-Methoxy-phenyl)-thiazol-4-YL]-acetaldehyde: Contains an aldehyde group instead of methanol.
[2-(3-Methoxy-phenyl)-thiazol-4-YL]-acetic acid: Contains a carboxylic acid group instead of methanol.
Uniqueness:
Binding Affinity: The presence of the methanol group may enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets.
Reactivity: The specific substitution pattern on the thiazole ring and the presence of the methoxyphenyl group provide unique reactivity profiles, making it a versatile intermediate in organic synthesis.
This detailed overview of [2-(3-Methoxy-phenyl)-thiazol-4-YL]-methanol highlights its potential in various fields, from synthetic chemistry to medicinal applications
属性
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-10-4-2-3-8(5-10)11-12-9(6-13)7-15-11/h2-5,7,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGRVZSVVDYQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
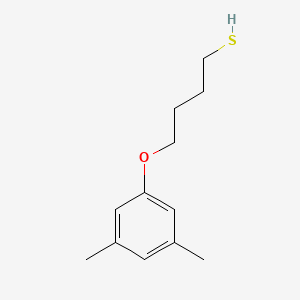


![2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7844803.png)
![2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane](/img/structure/B7844811.png)
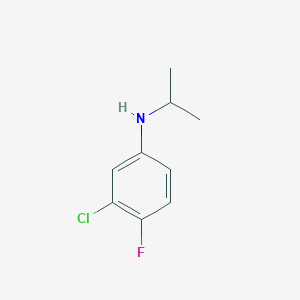
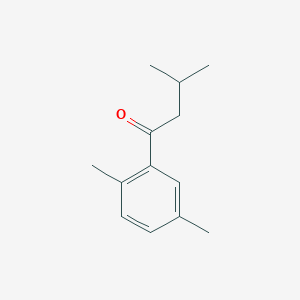

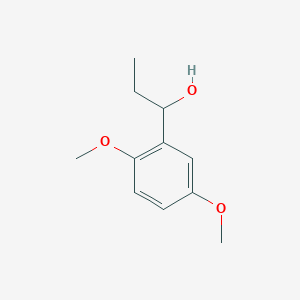

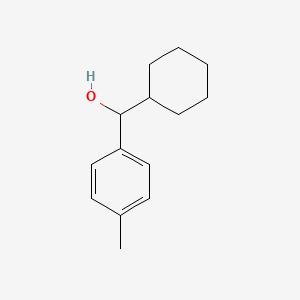
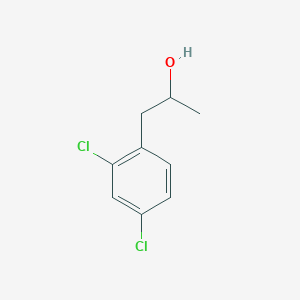

![2-[Ethyl-[(4-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7844858.png)
